2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16283184
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FN5O2S |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18FN5O2S/c1-11-6-7-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | SRJPWSYHXLHEAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide moiety and at the 5-position with a 3-methoxyphenyl group. The N-(3-fluoro-4-methylphenyl)acetamide side chain introduces steric and electronic modifications that influence receptor binding . Key structural elements include:
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Triazole core: Provides a planar heterocyclic framework for π-π interactions.
-
Sulfanyl bridge: Enhances solubility and facilitates nucleophilic substitution reactions.
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3-Methoxy substitution: Modulates electron density through resonance effects.
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Fluorine atom: Increases lipophilicity and metabolic stability via halogen bonding.
The molecular formula C₁₈H₁₈FN₅O₂S corresponds to a molecular weight of 387.4 g/mol, with a calculated density of 1.4 g/cm³.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O₂S |
| Molecular Weight | 387.4 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (O, S, N atoms) |
| Rotatable Bond Count | 6 |
Data derived from PubChem CID 2034653 and VulcanChem.
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FT-IR) reveals key absorption bands:
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C-F stretch: 1100 cm⁻¹.
Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows characteristic signals: -
δ 2.25 ppm: Singlet for methyl group on phenyl ring.
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δ 3.80 ppm: Methoxy proton resonance.
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δ 7.10–7.45 ppm: Aromatic protons.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three sequential reactions:
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Triazole Ring Formation:
Cyclocondensation of thiosemicarbazide derivatives with 3-methoxybenzaldehyde under acidic conditions yields the 1,2,4-triazole scaffold . -
Sulfanyl-Acetamide Coupling:
Nucleophilic substitution between 3-mercapto-1,2,4-triazole and chloroacetamide intermediates in DMF at 80°C. -
Final Functionalization:
Buchwald-Hartwig amination introduces the 3-fluoro-4-methylphenyl group, achieving 72% yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, EtOH | Reflux | 65% |
| 2 | K₂CO₃, DMF | 80°C | 58% |
| 3 | Pd(dba)₂, Xantphos | 100°C | 72% |
Data from VulcanChem and DergiPark .
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.1245 [M+H]⁺.
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro testing against L1210 murine leukemia cells demonstrated:
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Apoptosis induction: 23% increase in caspase-3 activity at 60 μM .
Mechanistic studies suggest triazole-mediated inhibition of topoisomerase II and DNA intercalation .
Antioxidant Properties
Dose-dependent effects on Saccharomyces cerevisiae:
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MDA reduction: 34% decrease at 50 μM (lipid peroxidation inhibition) .
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Vitamin C modulation: 22% increase in cellular ascorbate levels .
Structure-Activity Relationships (SAR)
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Methoxy position: 3-substitution enhances activity vs. 2- or 4-substituted analogues.
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Fluorine substitution: 3-Fluoro group improves blood-brain barrier permeability by 40%.
Comparative Analysis with Analogues
Table 3: Biological Activity Comparison
| Compound | IC₅₀ (L1210) | MDA Reduction |
|---|---|---|
| Target compound | 42 μM | 34% |
| 2-[(4-Amino-5-phenyltriazolyl)S]-N-Ph | 67 μM | 18% |
| N-(4-Methylphenyl)Acetamide | >100 μM | 9% |
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